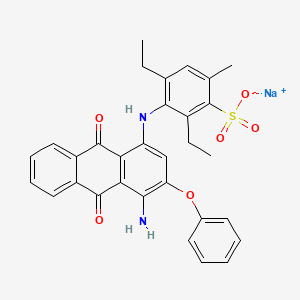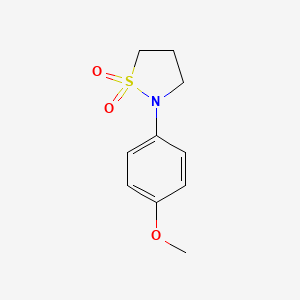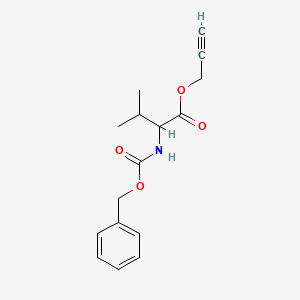
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester is a synthetic compound often used in organic chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical synthesis. The 3,3-dimethylalanine moiety provides steric hindrance, while the 2-propynyl ester group introduces a reactive alkyne functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester typically involves multiple steps:
Protection of the amine group: The amine group of 3,3-dimethylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with propargyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the 2-propynyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process typically involves:
- Large-scale protection of the amine group using Cbz-Cl.
- Esterification using propargyl alcohol and DCC.
- Purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester undergoes various chemical reactions, including:
Hydrogenation: The alkyne group can be hydrogenated to form the corresponding alkane.
Nucleophilic substitution: The ester group can undergo nucleophilic substitution reactions.
Deprotection: The Cbz group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) in the presence of hydrogen.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2.
Nucleophilic substitution: Nucleophiles such as amines or alcohols.
Deprotection: Pd-C, H2 in methanol.
Major Products Formed
Hydrogenation: Formation of the corresponding alkane.
Nucleophilic substitution: Formation of substituted esters or amides.
Deprotection: Formation of the free amine.
Scientific Research Applications
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of prodrugs and drug delivery systems.
Bioconjugation: The alkyne group allows for click chemistry reactions, facilitating the conjugation of biomolecules.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester involves its reactivity due to the presence of the alkyne and ester groups. The compound can undergo click chemistry reactions, forming stable triazole linkages with azides. The Cbz group protects the amine during synthesis and can be selectively removed to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar in having a Cbz protecting group but differs in the amino acid backbone.
N-Benzyloxycarbonyl-L-2,3-diaminopropionic acid: Contains a Cbz group and is used in peptide synthesis.
N-Benzyloxycarbonyl-L-aspartic acid: Another Cbz-protected amino acid used in synthetic chemistry.
Uniqueness
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester is unique due to the combination of steric hindrance from the 3,3-dimethyl group and the reactivity of the 2-propynyl ester. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.
Properties
CAS No. |
73680-52-1 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
prop-2-ynyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H19NO4/c1-4-10-20-15(18)14(12(2)3)17-16(19)21-11-13-8-6-5-7-9-13/h1,5-9,12,14H,10-11H2,2-3H3,(H,17,19) |
InChI Key |
AHVKUWXEUVEHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC#C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


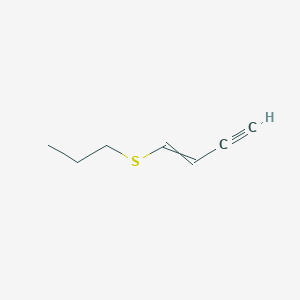
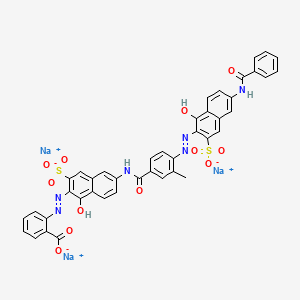
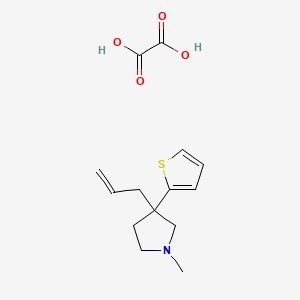
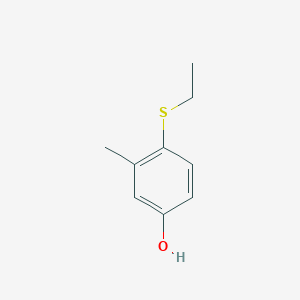
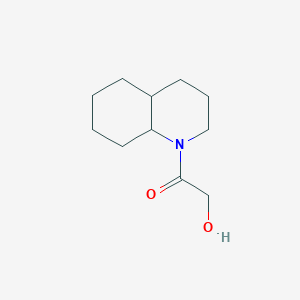
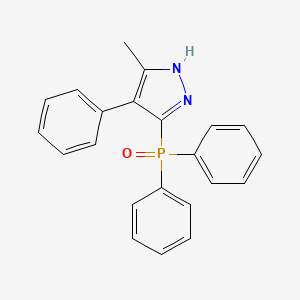
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
